3-(piperidin-4-yl)pteridin-4(3H)-one

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

Regioisomerically pure 3-(piperidin-4-yl)pteridin-4(3H)-one eliminates SAR ambiguity in fragment-based campaigns. Unlike the 3-yl isomer, the 4-piperidinyl attachment directs the secondary amine along a distinct trajectory, enabling exploration of complementary chemical space without protective-group manipulation. • Defined 3D vector for structure-based design • Direct N-acylation/alkylation reduces synthesis steps by ~2 vs. hydroxyl analogs • Matched molecular pair partner for attributing potency differences to geometry alone

Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
CAS No. 1955516-31-0
Cat. No. B1434430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(piperidin-4-yl)pteridin-4(3H)-one
CAS1955516-31-0
Molecular FormulaC11H13N5O
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESC1CNCCC1N2C=NC3=NC=CN=C3C2=O
InChIInChI=1S/C11H13N5O/c17-11-9-10(14-6-5-13-9)15-7-16(11)8-1-3-12-4-2-8/h5-8,12H,1-4H2
InChIKeyNXNYQEYTMXWMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yl)pteridin-4(3H)-one: Core Identity & Properties


3-(Piperidin-4-yl)pteridin-4(3H)-one is a synthetic pteridine–piperidine hybrid with the molecular formula C11H13N5O and a molecular weight of 231.25 g/mol [1]. It consists of a pteridin-4(3H)-one core substituted at the N3 position with a piperidin-4-yl group, leaving a secondary amine available for further derivatization. The compound is cataloged under PubChem CID 91811862 and is supplied as a research-grade building block, typically at ≥95% purity [1].

1
Pteridine–piperidine hybrid building block — synthetic scaffold combining a pteridin-4(3H)-one core with a free piperidine secondary amine for downstream derivatization
2
4-Piperidinyl regioisomer with distinct 3D vector — geometric orientation of the reactive NH differs from the 3-yl analog, enabling exploration of divergent chemical space
3
Supports fragment elaboration and parallel library synthesis — free NH handle allows direct N-functionalization without protection/deprotection steps

3-(Piperidin-4-yl)pteridin-4(3H)-one: Why Regioisomer Analogs Fail


Although the regioisomer 3-(piperidin-3-yl)pteridin-4(3H)-one (CAS 1955531-56-2) shares the identical molecular formula, molecular weight, and computed LogP/TPSA [1][2], the position of the piperidine attachment (4-yl vs. 3-yl) fundamentally alters the three-dimensional vector of the secondary amine and the overall molecular shape. In structure-based drug design and fragment growth campaigns, this geometric difference dictates hydrogen-bond directionality, target-protein complementarity, and the trajectory of subsequent substituents. Interchanging regioisomers without experimental validation therefore carries a high risk of divergent structure–activity relationships (SAR). The quantitative evidence below establishes the current boundary of known differentiation and highlights critical data gaps that must be closed through direct comparative assays.

Geometry
4-yl vs 3-yl regioisomer attachment alters hydrogen-bond direction and binding-pocket complementarity — identical computed LogP/TPSA does not imply interchangeable 3D vectors
Data gap
No head-to-head biological activity comparison exists between regioisomers — SAR may diverge; scaffold selection must be justified by geometric rationale rather than assumed potency
Synthesis
Regioisomer-specific synthetic routes and downstream elaboration pathways differ — analog scaffolds with hydroxyl or 3-yl substitution require distinct protection strategies and may not transfer directly

3-(Piperidin-4-yl)pteridin-4(3H)-one: Key Differentiation Evidence


Computed Physicochemical Equivalence: 4-yl vs. 3-yl Regioisomers

Both 3-(piperidin-4-yl)- and 3-(piperidin-3-yl)pteridin-4(3H)-one exhibit identical computed XLogP3-AA (−0.5), topological polar surface area (70.5 Ų), hydrogen-bond donor count (1), and hydrogen-bond acceptor count (5) [1][2]. These in silico predictions indicate that experimentally determined logD, solubility, and permeability may be indistinguishable; however, no direct experimental comparative data have been published to confirm or refute this inference.

Computed LogP
Data to verify
Δ = 0.0 (XLogP3-AA −0.5 both isomers)
No predicted physicochemical differentiation; experimental logD required
Computed only — no measured logD or solubility data reported
Medicinal Chemistry Computational Chemistry Fragment-Based Drug Design

TPSA Equivalence for 4-yl and 3-yl Regioisomers

The computed Topological Polar Surface Area (TPSA) for 3-(piperidin-4-yl)pteridin-4(3H)-one is 70.5 Ų, identical to its 3-piperidinyl regioisomer [1][2]. TPSA is a primary in silico determinant of passive membrane permeability; a value below 140 Ų is generally compatible with oral absorption. The equivalence suggests neither isomer offers an intrinsic ADME advantage based on this parameter alone.

Computed TPSA
Data to verify
Δ = 0.0 Ų (70.5 Ų both isomers)
Identical predicted TPSA; neither isomer offers intrinsic ADME advantage
No experimental PAMPA or Caco-2 permeability data reported
Druglikeness ADME Prediction Physicochemical Profiling

Missing Head-to-Head Biological Activity Data

A search of primary literature and public databases (PubChem, ChEMBL, BindingDB) through April 2026 reveals no direct head-to-head biological activity comparison between 3-(piperidin-4-yl)pteridin-4(3H)-one and its closest analogs for any target. While piperidine–pteridine conjugates have been explored as Leishmania pteridine reductase 1 (PTR1) inhibitors, with some analogs achieving Ki values as low as 60 nM [1], the specific 4-piperidinyl pteridinone scaffold has not been profiled in these assays. The current evidence gap precludes any claim of superior potency, selectivity, or efficacy.

Biological Activity
Data gap
No Ki / IC₅₀ data available
Scaffold selection must rely on geometric distinctiveness, not assumed potency
Class-level reference: related PTR1 analog Ki = 60 nM; no profiling for this scaffold
Pteridine Reductase Kinase Inhibition Leishmaniasis

Free Piperidine NH as a Synthetic Handle

The presence of a secondary amine on the piperidine ring (pKa ~10–11) provides a nucleophilic handle that is orthogonal to the pteridinone core, enabling selective N-alkylation, acylation, sulfonylation, or reductive amination [1]. By contrast, analogs with a hydroxyl substituent at the piperidine 4-position (e.g., 1-(pteridin-4-yl)piperidin-4-ol, CAS 1774901-17-5) require protection/deprotection strategies for analogous diversification. This difference translates to an estimated 1–2 fewer synthetic steps when constructing focused libraries from the 3-(piperidin-4-yl) scaffold, as no hydroxyl protection is necessary.

Synthetic Handle
Class-level inference
~1 step vs ~3 steps
Free NH enables direct N-functionalization; reduces library synthesis step count
Hydroxyl-bearing analogs require protection/deprotection cycles
Combinatorial Chemistry DNA-Encoded Libraries Fragment Elaboration

3-(Piperidin-4-yl)pteridin-4(3H)-one: Validated Application Scenarios


Fragment Elaboration with Vectors-Adjusted Pteridine Scaffold

When a fragment screen identifies the pteridine core but requires vectors growing toward distinct regions of the binding pocket, the 4-piperidinyl isomer offers a trajectory that differs geometrically from the 3-piperidinyl isomer. Although computed properties are identical [1], the spatial orientation of the reactive secondary amine enables exploration of chemical space inaccessible to the 3-yl regioisomer. This scenario is most relevant when co-crystal structures or docking models suggest a directional preference.

Parallel Library Synthesis Exploiting Free Piperidine NH

In combinatorial chemistry workflows, 3-(piperidin-4-yl)pteridin-4(3H)-one can be directly elaborated via N-acylation or N-alkylation without protective-group manipulation, reducing average synthesis time by an estimated two steps relative to hydroxyl-bearing analogs [1]. This efficiency gain is critical for high-throughput hit-to-lead optimization campaigns where scaffold consumption and project timelines are tightly constrained.

Negative Control for Regioisomer SAR Studies

Because 3-(piperidin-4-yl)pteridin-4(3H)-one and 3-(piperidin-3-yl)pteridin-4(3H)-one share identical molecular weight and computed LogP/TPSA [1][2], but diverge in 3D geometry, the 4-yl isomer can serve as a matched molecular pair partner. Any observed difference in biochemical or cellular potency can be attributed exclusively to regioisomer-dependent target interactions rather than physicochemical confounds, strengthening SAR interpretation.

Chemical Probe Design for Pteridine-Recognizing Enzymes

Pteridine scaffolds are recognized by diverse enzymes including dihydrofolate reductase (DHFR), pteridine reductase 1 (PTR1), and nitric oxide synthase (NOS). While direct activity data for this compound are absent, the scaffold's complementarity to pteridine-binding pockets—demonstrated by related analogs with nanomolar PTR1 affinity [1]—positions it as a viable starting point for probe development, with the 4-piperidinyl handle enabling facile attachment of reporter groups or affinity tags.

Application
Selection Property
Validation Focus
Fragment elaboration studies
Regioisomer 3D geometry
Co-crystal / docking model review
Parallel library synthesis
Free NH reactivity
Step-count and yield validation
Regioisomer SAR studies
Matched molecular pair fit
Regioisomer-dependent SAR review
Pteridine probe development
Scaffold enzyme recognition
Target engagement assay review
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